Cas no 2097923-30-1 (1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine)
![1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine structure](https://www.kuujia.com/scimg/cas/2097923-30-1x500.png)
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(1-methylethyl)-4-[(6-methyl-2-pyridinyl)methyl]-
- 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine
-
- Inchi: 1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-14-6-4-5-13(3)15-14/h4-6,12H,7-11H2,1-3H3
- InChI Key: PWVJWJWDKPQXJW-UHFFFAOYSA-N
- SMILES: N1(C(C)C)CCN(CC2=NC(C)=CC=C2)CC1
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-5267-3mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-5μmol |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-5mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-10mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-10μmol |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-2μmol |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-2mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6541-5267-1mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-5267-4mg |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine |
2097923-30-1 | 4mg |
$99.0 | 2023-09-08 |
1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine Related Literature
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
Additional information on 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine
Recent Advances in the Study of 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine (CAS: 2097923-30-1)
The compound 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine (CAS: 2097923-30-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the unique structural features of 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine, which contribute to its ability to interact with specific biological targets. The compound's piperazine core, coupled with the 6-methylpyridin-2-ylmethyl substituent, provides a versatile scaffold for modulating receptor binding and enzymatic activity. Researchers have explored its potential as a modulator of central nervous system (CNS) receptors, particularly in the context of neurological disorders such as Parkinson's disease and schizophrenia.
One of the key breakthroughs in the study of this compound is its synthesis and optimization. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. This advancement has facilitated further pharmacological evaluation and structure-activity relationship (SAR) studies, enabling researchers to fine-tune the compound's properties for enhanced efficacy and reduced off-target effects.
Pharmacological evaluations have demonstrated that 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine exhibits promising activity as a dopamine receptor modulator. In vitro assays revealed its selective affinity for D2 and D3 receptor subtypes, with Ki values in the low micromolar range. These findings suggest potential applications in the treatment of dopaminergic dysregulation, although further in vivo studies are needed to validate these effects and assess safety profiles.
In addition to its CNS applications, recent research has explored the compound's potential in oncology. Preliminary data indicate that 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine may act as an inhibitor of certain protein kinases involved in cancer cell proliferation. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory activity against ABL1 kinase, a target in chronic myeloid leukemia, with an IC50 of 1.2 µM. While these results are promising, additional optimization is required to improve potency and selectivity.
The compound's pharmacokinetic properties have also been investigated, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Early data suggest moderate oral bioavailability and favorable blood-brain barrier penetration, making it a candidate for further development as a CNS-active agent. However, metabolic stability remains a challenge, with rapid hepatic clearance observed in preclinical models. Current efforts are directed at identifying metabolically stable analogs while retaining the desired pharmacological activity.
In conclusion, 1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine (CAS: 2097923-30-1) represents a promising scaffold for drug discovery, with applications spanning neurological disorders and oncology. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for further optimization and development. Future research should focus on improving its metabolic stability and selectivity, as well as expanding its therapeutic potential through targeted modifications of its chemical structure.
2097923-30-1 (1-[(6-methylpyridin-2-yl)methyl]-4-(propan-2-yl)piperazine) Related Products
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)



